High-Concentration, Multigram Supply Feasibility Compared to Structurally Similar CNS Intermediates
N-Methyl-2,3-dihydro-1H-inden-1-amine is offered at a purity of 95% in multigram quantities (up to 2.5g) by specialized chemical suppliers, with pricing that reflects its status as a primary scaffold rather than a late-stage, high-cost intermediate . In contrast, structurally analogous CNS-active compounds or their immediate precursors, such as indatraline or its advanced intermediates, typically require custom synthesis and are not available off-the-shelf in comparable amounts due to their proprietary nature and complex synthetic routes . This represents a significant difference in procurement lead time and cost-effectiveness for early-stage research.
| Evidence Dimension | Commercial Availability and Scalable Supply |
|---|---|
| Target Compound Data | Available in up to 2.5g scale (e.g., Ref 3D-CAA08472), 95% purity . |
| Comparator Or Baseline | Advanced CNS-active indane derivatives (e.g., indatraline and related analogs) |
| Quantified Difference | Off-the-shelf availability for target vs. custom synthesis required for comparators. |
| Conditions | Market analysis of chemical supplier catalogs for research-scale procurement. |
Why This Matters
This difference enables rapid SAR exploration and hit-to-lead optimization without the prohibitive costs and time delays of custom synthesis, making this compound a preferred starting point for medicinal chemistry programs.
